N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Description
N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic compound featuring a propanamide backbone substituted with a 4-bromophenyl group at the N-terminus and a 4-(2-hydroxyethyl)piperazine moiety at the C3 position.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c16-13-1-3-14(4-2-13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUPFYRUHTWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves the reaction of 4-bromophenylamine with 3-chloropropanoyl chloride to form an intermediate, which is then reacted with 4-(2-hydroxyethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Therapeutic Applications
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Antagonism of Receptors
- The compound has been studied for its potential as an antagonist at various receptors, particularly those involved in inflammatory responses. For instance, it shows promise in inhibiting the CCR2b receptor, which is implicated in inflammatory diseases . This mechanism suggests that it could be beneficial in treating conditions characterized by excessive inflammation.
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Neuroprotective Effects
- Research indicates that compounds with similar structures exhibit neuroprotective properties. For example, derivatives of piperazine have been shown to mitigate neuroinflammation and protect neuronal cells from damage in models of neurodegenerative diseases like Parkinson's . N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide may share these protective effects due to its structural similarities.
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Anticancer Activity
- Preliminary studies have suggested that this compound could possess anticancer properties by inducing apoptosis in cancer cells. The interaction of piperazine derivatives with cellular pathways involved in cell survival and proliferation has been documented . Further investigation into its specific mechanisms could reveal more about its potential as an anticancer agent.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
The target compound shares a common propanamide-piperazine scaffold with several analogs, but key structural differences influence their physicochemical and biological properties:
Functional Group Influence
- Halogenated Aryl Groups : Bromo- and chloro-substituted phenyl groups (e.g., in the target compound and SC211) enhance lipophilicity and receptor-binding affinity via halogen bonding .
- Hydroxyethyl vs. Methoxyethyl Piperazines: The hydroxyethyl group in the target compound improves aqueous solubility compared to methoxyethyl analogs (e.g., 3j), which may reduce nonspecific binding .
- Amide Linker Variations : Propanamide (target) vs. pentanamide (7g) linkers affect conformational flexibility and membrane permeability .
Antiproliferative and Antiviral Activity
- Benzothiazole-Piperazine Analogs (e.g., 4l) : Exhibited antiproliferative activity (CC50 > 100 µM) but lacked selective anti-HIV effects (EC50 > CC50) .
Receptor Binding and Selectivity
- Haloperidol Derivatives (e.g., SC212) : Showed atypical antipsychotic activity via D2R antagonism, highlighting the importance of piperazine substitution patterns .
- Target Compound : The hydroxyethyl-piperazine moiety may reduce blood-brain barrier penetration compared to lipophilic analogs (e.g., SC212), but this requires experimental validation.
Biological Activity
N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromophenyl group, a piperazine ring, and a propanamide moiety, which are pivotal for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Receptor Modulation : The compound has shown antagonistic effects on specific receptors, including the CCR2b receptor, which is associated with inflammatory responses .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
- Telomerase Inhibition : The compound has been identified as a potent inhibitor of telomerase activity, which is critical for cancer cell immortality. This inhibition is linked to its structural features that allow it to interact effectively with the telomerase enzyme .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vivo studies using xenograft models indicated significant tumor growth inhibition, highlighting its potential as an anticancer agent .
Summary of Biological Activities
Case Studies
Several case studies have explored the biological activity of compounds structurally related to this compound:
- Study on Telomerase Inhibition : A study focused on the synthesis and evaluation of related compounds showed that modifications in the piperazine ring significantly enhanced telomerase inhibition, suggesting a structure-activity relationship that could be exploited for drug design .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that compounds with similar bromophenyl and piperazine functionalities exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
